N-Pentylnitrous hydrazide

Description

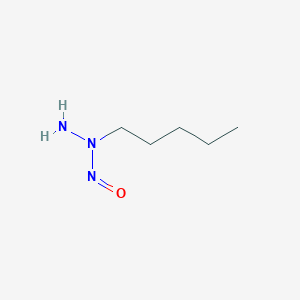

N-Pentylnitrous hydrazide is a synthetic hydrazide derivative characterized by a pentyl chain attached to a nitrous hydrazide core. While direct references to this compound are absent in the provided evidence, its synthesis can be inferred from analogous protocols. Hydrazides are typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors (e.g., aldehydes or ketones) . For instance, ethyl paraben hydrazide (compound 1 in ) is synthesized by reacting hydrazine with ethyl paraben, followed by tosylation. Similarly, this compound likely involves the reaction of a pentyl-substituted nitrous precursor with hydrazine under controlled conditions.

Structurally, hydrazides feature a -CONH-NH2 group, enabling diverse interactions such as hydrogen bonding and metal chelation . The pentyl chain in this compound may enhance lipophilicity, influencing its pharmacokinetic properties and substrate binding in biological systems .

Properties

CAS No. |

65339-23-3 |

|---|---|

Molecular Formula |

C5H13N3O |

Molecular Weight |

131.18 g/mol |

IUPAC Name |

N-amino-N-pentylnitrous amide |

InChI |

InChI=1S/C5H13N3O/c1-2-3-4-5-8(6)7-9/h2-6H2,1H3 |

InChI Key |

JGVJSNLYHDBTIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(N)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pentylnitrous hydrazide typically involves the reaction of pentylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. The general reaction scheme is as follows:

Pentylamine+Nitrous Acid→N-Pentylnitrous Hydrazide

The reaction is usually conducted in an aqueous medium at low temperatures to prevent the decomposition of nitrous acid. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and ensure large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Pentylnitrous hydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N-Pentylnitrous hydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazones and other derivatives.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Pentylnitrous hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating protein functions.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Challenges

- Synthetic Challenges : this compound’s nitrous group may require specialized precursors (e.g., nitroalkanes) and inert conditions to prevent decomposition .

- Biological Optimization : While pentyl chains enhance lipophilicity, excessive flexibility (as in ’s 5g) can reduce target affinity. Rigidifying the nitrous group might improve activity .

- Metabolic Stability : Hydrazides are prone to hepatic metabolism (). This compound’s nitrous group may either mitigate this via steric hindrance or exacerbate it via redox pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.